2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole
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Overview
Description
2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole is a complex organic compound that features a triazole ring, a benzodiazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable benzodiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be employed.
Cyclization: Strong bases like sodium hydride can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole and benzodiazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazole derivatives
Uniqueness
2-{[(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-6-nitro-1H-1,3-benzodiazole is unique due to its combination of a triazole ring, a benzodiazole ring, and a nitro group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-6-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-16-6-12-15-11(16)20-5-10-13-8-3-2-7(17(18)19)4-9(8)14-10/h2-4,6H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMLVMZKTQYGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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